molecular formula C15H17N5O3 B2391753 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine CAS No. 1204296-88-7

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine

Cat. No.: B2391753
CAS No.: 1204296-88-7
M. Wt: 315.333
InChI Key: CLJZLFYLWMBVAU-UHFFFAOYSA-N
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Description

“2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It’s a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” contains total 42 bond(s); 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 N hydrazine(s), 2 ether(s) (aromatic), 1 Triazole(s) .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of this compound is the A2B receptor . A2B receptors are a subtype of adenosine receptors, which are a group of G protein-coupled receptors with adenosine as their endogenous ligand . They play a crucial role in many physiological processes, and their antagonism has been correlated with anticancer activity .

Mode of Action

The compound likely interacts with its target, the A2B receptor, through a process known as antagonism . As an antagonist, it binds to the A2B receptor and blocks its activation by adenosine . This prevents the receptor from carrying out its normal function, which can lead to changes in cellular activity .

Biochemical Pathways

The A2B receptor is involved in various biochemical pathways. It’s expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, a key mechanism for tumor growth regulation . By blocking the A2B receptor, the compound may disrupt these pathways and inhibit tumor growth .

Pharmacokinetics

For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been subjected to in silico pharmacokinetic and molecular modeling studies . .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its antagonism of the A2B receptor. By blocking this receptor, the compound could disrupt the regulation of angiogenic factors, potentially inhibiting angiogenesis and tumor growth . Additionally, the compound may have cytotoxic effects, as suggested by studies of similar compounds .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the level of adenosine in the environment could affect the compound’s ability to block the A2B receptor Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and activity

Future Directions

The future of “2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine” and similar compounds lies in their potential for drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-21-11-4-3-10(9-12(11)22-2)15-18-17-13-5-6-14(19-20(13)15)23-8-7-16/h3-6,9H,7-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZLFYLWMBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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